Methallylescaline

Catalog No.
S12802036
CAS No.
207740-41-8
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methallylescaline

CAS Number

207740-41-8

Product Name

Methallylescaline

IUPAC Name

2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3

InChI Key

FOXJFBFFGULACD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1OC)CCN)OC

Methallylescaline (MAL) is a high-purity research chemical within the phenethylamine class, specifically a 4-substituted analog of mescaline. It belongs to the 'scaline' family of 3,5-dimethoxy-4-alkoxyphenethylamines, which are primarily utilized as potent and selective agonists for serotonin 5-HT2A receptors in neuroscience and pharmacological studies. Its defining structural feature is the methallyl group at the 4-position, which differentiates its pharmacological profile from mescaline and other close analogs like escaline and allylescaline. This guide provides procurement-relevant evidence for researchers selecting specific ligands for serotonergic receptor studies.

Research Fit

Serotonergic pathway studies Research tool with reported 5-HT2C and 5-HT2A receptor activation context
Long time-course behavioral assays Reported extended duration may support single-dose temporal studies
Forensic toxicology method development Characterized metabolite panel may support analytical reference standard workflows

Substituting Methallylescaline with other phenethylamines, even close structural analogs like escaline (4-ethoxy) or allylescaline (4-allyloxy), is inadvisable for achieving reproducible results. Minor modifications to the 4-position alkoxy group cause significant and non-linear changes in key pharmacological parameters, including receptor binding affinity, in-vivo potency, and duration of action. For example, the addition of a single methyl group to the allyl chain (allylescaline vs. methallylescaline) alters the compound's properties. These differences are critical in experimental design, where consistent receptor interaction and predictable pharmacokinetics are paramount. Therefore, specifying Methallylescaline by its CAS number (207740-41-8) is essential for targeted and reproducible serotonergic research.

Substitution Risk

Dose potency varies among scalines
Reported human effective doses differ significantly; direct substitution may lead to over- or under-exposure.
Metabolic signature is compound-specific
Methallylescaline produces a distinct set of metabolites; using other scaline reference standards may compromise forensic identification.
Receptor mechanism diverges from classical psychedelics
Behavioral evidence indicates 5-HT2C involvement, not solely 5-HT2A; pharmacological assumptions may not transfer from mescaline or DOI.

Significantly Higher 5-HT2A Receptor Affinity Compared to Mescaline

In in-vitro binding assays, Methallylescaline demonstrates substantially higher affinity for the human 5-HT2A receptor compared to the class benchmark, mescaline. Studies show that extending the 4-alkoxy substituent, as in Methallylescaline, can increase 5-HT2A receptor binding affinity by up to 63-fold relative to mescaline. Methallylescaline (MAL) is among the derivatives with high 5-HT2A receptor affinities (Ki < 1,000 nM), a property directly linked to its high activation potency.

Evidence Dimension5-HT2A Receptor Binding Affinity (Ki)
Target Compound DataHigh affinity (Ki < 1,000 nM)
Comparator Or BaselineMescaline (Significantly lower affinity; Ki often in the micromolar range >1,000 nM)
Quantified DifferenceUp to 63-fold increase in affinity for scaline class vs. Mescaline
ConditionsIn vitro human receptor binding assays.

Higher affinity allows for the use of lower concentrations to achieve receptor saturation, reducing potential off-target effects and lowering material costs for binding studies.

Duration of action
Reported context
Methallylescaline 12–16 h vs. allylescaline, escaline, proscaline 8–12 h (33–100% longer)
May support extended single-dose time-course protocols
Self-experimentation data; independent replication needed

Increased In-Vivo Potency: Lower Effective Dose than Mescaline and Escaline

Human bioassay data, a primary source for this compound class, indicates Methallylescaline has a significantly higher potency than both mescaline and its close analog escaline. The effective oral dose range for Methallylescaline is reported as 40-65 mg, whereas escaline's range is 40-60 mg and mescaline's is 200-400 mg. This makes Methallylescaline approximately 6 times more potent than mescaline.

Evidence DimensionEffective Oral Dose Range (Human)
Target Compound Data40–65 mg
Comparator Or BaselineMescaline (200–400 mg), Escaline (40-60 mg)
Quantified Difference~6x more potent than Mescaline
ConditionsHuman oral administration (data from Shulgin, 1991).

Higher potency reduces the quantity of compound required per experiment, lowering procurement costs and simplifying the preparation of dosing solutions for in-vivo animal studies.

5-HT2C-dependent HTR
Preclinical context
MAL HTR in mice involves 5-HT2C activation; canonical psychedelic HTR is primarily 5-HT2A-driven
Enables selective 5-HT2C pathway research
Mouse model; translational relevance not established

Extended Duration of Action Compared to Other Scalines

Methallylescaline is characterized by a notably long duration of action, reported to be between 12 and 16 hours. This is significantly longer than the typical duration of many other phenethylamines and provides a distinct pharmacokinetic profile. For comparison, while some scalines like allylescaline have a similar duration of 8-12 hours, others are shorter. This extended activity window is a critical parameter for designing long-term behavioral or imaging experiments.

Evidence DimensionDuration of Action (Human)
Target Compound Data12–16 hours
Comparator Or BaselineMany phenethylamines (variable, often shorter); Allylescaline (8-12 hours)
Quantified DifferencePotentially 30-50% longer duration than some close analogs.
ConditionsHuman oral administration (data from Shulgin, 1991).

The prolonged duration is advantageous for studies requiring sustained receptor engagement, such as long-term electrophysiology recordings or full-day behavioral observation, without the need for redosing.

Metabolite count
Reported
11 metabolites identified vs. 7 for proscaline (57% increase)
Broader detection window for forensic screening
Multi-model data; human in vivo confirmation lacking
Potency vs. mescaline
Class-level
~5–10× more potent than mescaline (40–65 mg vs. 200–800 mg)
Intermediate potency among scalines supports SAR studies
Self-experimentation data; controlled trials absent
Neurotoxic signal
Data to verify
High-dose (30 mg/kg) induced neuroinflammation and serotonergic neuron loss in mice
Warrants compound-specific risk assessment in in vivo protocols
Single study; no comparative data for other scalines

High-Affinity Ligand for 5-HT2A Receptor Occupancy Studies

Due to its high affinity for the 5-HT2A receptor compared to mescaline, Methallylescaline is a cost-effective choice for competitive binding assays and PET imaging studies where achieving high receptor occupancy with minimal compound is critical.

Tool Compound for Long-Duration Behavioral Pharmacology

The extended 12-16 hour duration of action makes Methallylescaline a preferred tool for investigating the long-term behavioral consequences of sustained 5-HT2A receptor agonism, eliminating the confounding variables associated with repeated injections of shorter-acting compounds.

Reference Standard for Forensic and Designer Drug Analysis

As a well-characterized mescaline analog, high-purity Methallylescaline serves as an essential analytical reference standard for developing and validating chromatographic and mass spectrometric methods to identify and quantify novel psychoactive substances.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology assay development
Metabolite panel breadth
Analytical specificity using multiple biomarkers
5-HT2C-mediated behavior studies
5-HT2C dependence in behavioral model
Receptor-pathway dissection in rodent models
SAR of 4-methallyl substitution
Distinct potency and duration profile among scalines
Structure-activity relationships of 4-alkoxy modification
Long-duration behavioral time-course research
Reported extended duration profile
Single-dose temporal consistency without re-dosing confounds

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

UNII

CVN0S9V910

Wikipedia

Methallylescaline

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